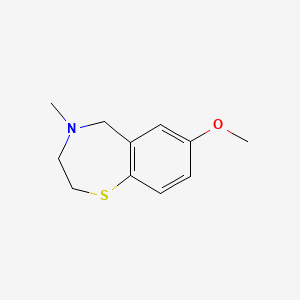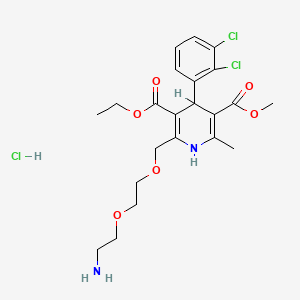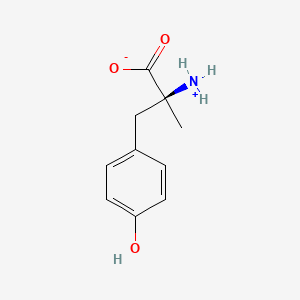
Metirosine
Übersicht
Beschreibung
Metirosine, also known as α-Methyltyrosine, belongs to the general class of medicines called antihypertensives . It is used to treat high blood pressure (hypertension) caused by a disease called pheochromocytoma, a noncancerous tumor of the adrenal gland . Metirosine reduces the amount of certain chemicals in the body .
Molecular Structure Analysis
The molecular formula of Metirosine is C10H13NO3 . It has a molar mass of 195.218 g/mol . The structure of Metirosine is related to tyrosine, an amino-acid component of proteins .
Chemical Reactions Analysis
Metirosine inhibits the enzyme tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) .
Physical And Chemical Properties Analysis
The physical and chemical properties of Metirosine include a density of 1.3±0.1 g/cm3, a boiling point of 383.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.7±3.0 kJ/mol and a flash point of 185.9±25.1 °C .
Wissenschaftliche Forschungsanwendungen
Treatment of Pheochromocytoma
- Application : Metirosine is used in the treatment of pheochromocytoma . Pheochromocytoma is a rare tumor of adrenal gland tissue which results in the release of too much epinephrine and norepinephrine, hormones that control heart rate, metabolism, and blood pressure .
- Method : Metirosine works by inhibiting the enzyme tyrosine 3-monooxygenase, and consequently, the synthesis of catecholamines . It is hypothesized that Metirosine competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .
- Results : The use of Metirosine helps control the symptoms of excessive sympathetic stimulation in patients with pheochromocytoma .
Research on Catecholamine Depletion
- Application : Metirosine is used in scientific research to investigate the effects of catecholamine depletion on behavior .
- Method : By inhibiting the enzyme tyrosine 3-monooxygenase, Metirosine depletes the levels of catecholamines, which are hormones produced by the adrenal glands .
- Results : There is evidence that catecholamine depletion causes an increase in sleepiness that is more pronounced than sleep deprivation, and that the fatigue lingers after the drug is discontinued .
Inhibition of Melanin Production
- Application : Metirosine has been demonstrated to inhibit the production of melanin .
- Method : Metirosine inhibits tyrosine hydroxylase, an enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes .
- Results : The inhibition of melanin production by Metirosine could potentially be used in the treatment of hyperpigmentation disorders .
Research on Sleep Deprivation
- Application : Metirosine is used in scientific research to investigate the effects of catecholamine depletion on sleep deprivation .
- Method : Metirosine depletes the levels of catecholamines, which are hormones produced by the adrenal glands . This depletion is hypothesized to increase sleepiness .
- Results : There is evidence that catecholamine depletion causes an increase in sleepiness that is more pronounced than sleep deprivation, and that the fatigue lingers after the drug is discontinued .
Effect on Blood Pressure
- Application : Metirosine has been studied for its effects on blood pressure .
- Method : By inhibiting the enzyme tyrosine 3-monooxygenase, Metirosine reduces the synthesis of catecholamines, which play a significant role in regulating blood pressure .
- Results : The use of Metirosine can lead to a decrease in blood pressure, which could potentially be beneficial in the treatment of hypertension .
Pharmacokinetic Research
- Application : Metirosine is used in pharmacokinetic research to study the absorption, distribution, metabolism, and excretion of drugs .
- Method : Metirosine’s inhibition of tyrosine hydroxylase allows researchers to study the effects of reduced catecholamine levels on various pharmacokinetic parameters .
- Results : This research can provide valuable insights into how drugs are processed in the body and how their effectiveness can be maximized .
Safety And Hazards
Metirosine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Side effects are generally mild and self-limited, with sedation in a majority of patients .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859529 | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racemetirosine | |
CAS RN |
658-48-0, 620-30-4 | |
| Record name | α-Methyl-p-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemetirosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemetyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrosine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Racemetirosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACEMETYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)
![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)
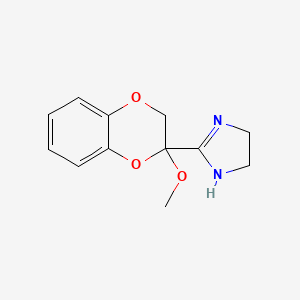
![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)
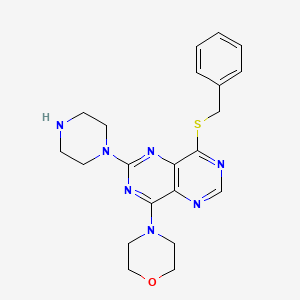
![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)
![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B1680356.png)
